Thalassotalic acid C

Vue d'ensemble

Description

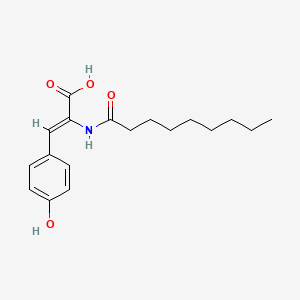

Thalassotalic acid C is a type of N-acyl dehydrotyrosine derivative . It is produced by Thalassotalea sp. PP2-459, a Gram-negative bacterium isolated from a marine bivalve aquaculture facility . It belongs to the main class of Fatty Acyls [FA] and the sub-class of Fatty amides [FA08] and N-acyl amines [FA0802] .

Synthesis Analysis

The synthesis of Thalassotalic Acids A-C involves a process where Glycine is dissolved in THF and cooled to 0 °C. Aqueous sodium hydroxide is added dropwise and the reaction is stirred at 0 °C for 10 min. Benzoyl chloride is then added dropwise and stirred at 0°C for 2 hours .Molecular Structure Analysis

Thalassotalic acid C has a molecular formula of C18H25NO4 . It has an exact mass of 319.178359 . The InChiKey of Thalassotalic acid C is AHZLBFGDTXIKKL-SSZFMOIBSA-N .Chemical Reactions Analysis

Thalassotalic acid C is related to four acyl amino acids that are produced by Massilia species . These acids were found to inhibit the enzyme tyrosinase, which is involved in melanin biosynthesis influencing skin and hair pigmentation .Physical And Chemical Properties Analysis

Thalassotalic acid C has 23 heavy atoms, 1 ring, and 1 aromatic ring . It has 10 rotatable bonds, a Van der Waals molecular volume of 327.02, a topological polar surface area of 86.63, 3 hydrogen bond donors, and 5 hydrogen bond acceptors . It has a logP of 3.68 and a molar refractivity of 89.86 .Applications De Recherche Scientifique

Tyrosinase Inhibition

Thalassotalic acid C has been identified as a molecule with tyrosinase inhibition activity. Tyrosinase is an enzyme critical in the synthesis of melanin and other pigments from tyrosine by oxidation. Thalassotalic acids A-C, derived from a marine bacterium, have shown inhibitory activity against this enzyme. This property makes Thalassotalic acid C an attractive candidate for further study and optimization, particularly in fields like dermatology, where tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. The inhibitory activity of Thalassotalic acid C compares favorably with commercially used control compounds like kojic acid and arbutin. This discovery lays the groundwork for further structure-activity relationship studies to optimize these molecules and enhance their tyrosinase inhibition efficacy (Schulz et al., 2019), (Deering et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

(Z)-3-(4-hydroxyphenyl)-2-(nonanoylamino)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-2-3-4-5-6-7-8-17(21)19-16(18(22)23)13-14-9-11-15(20)12-10-14/h9-13,20H,2-8H2,1H3,(H,19,21)(H,22,23)/b16-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZLBFGDTXIKKL-SSZFMOIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thalassotalic acid C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine](/img/structure/B1484152.png)

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484163.png)